Head-to-Head CYP17A1 Inhibitory Potency Comparison with Patent Analogs
The target compound (CAS 886897-16-1) exhibits a specific CYP17A1 inhibitory IC50 of 524 nM, placing it in a distinct moderate-potency bracket compared to the most potent analogs in the same patent [1]. This value was determined under identical assay conditions as the comparator, enabling a direct head-to-head comparison. This data provides a precise benchmark for researchers requiring a compound with defined, non-supramaximal CYP17A1 inhibition for delineating target-specific effects versus off-target toxicity.
| Evidence Dimension | CYP17A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 524 nM |
| Comparator Or Baseline | US8969586, 1 (BDBM144614): IC50 = 1.10 nM |
| Quantified Difference | ~476-fold less potent than the patent's lead compound |
| Conditions | Human CYP17A1 microsomal assay, pH 7.2, 2°C, U-bottom 384-well optiplates [1] |
Why This Matters
This quantification is essential for experimental design: the compound serves as a moderate-activity control to validate that observed cellular phenotypes are due to CYP17A1 modulation and not non-specific cytotoxicity common with high-potency inhibitors.
- [1] BindingDB PrimarySearch_ki entry for BDBM144622 (US8969586, 68). View Source
